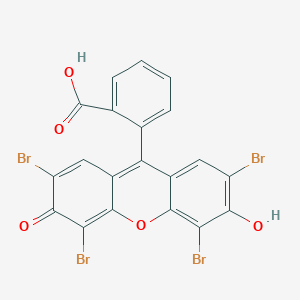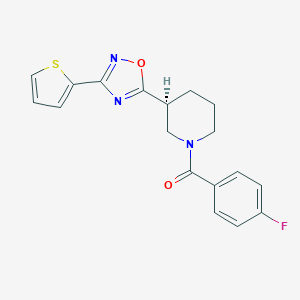
Eosin
Overview
Description
Eosin is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine. It stains these compounds dark red or pink due to the actions of bromine on this compound . This compound is commonly used in histology as a counterstain to hematoxylin in H&E (hematoxylin and this compound) staining, which is one of the most frequently used techniques in histology .
Mechanism of Action
Target of Action
Eosin, also known as Acid Red 87, is a member of the triarylmethane dyes . It primarily targets proteins containing amino acid residues such as arginine and lysine . These proteins play a crucial role in various biological processes, including cell signaling, structural integrity, and enzymatic functions.
Mode of Action
This compound binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . This interaction results in the staining of these proteins dark red or pink, which is a result of the actions of bromine on this compound .
Biochemical Pathways
This compound acts as both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can also act as an energy transfer agent, including for the generation of singlet oxygen . This versatility allows this compound to catalyze a breadth of reactions .
Pharmacokinetics
It is known that this compound is a soluble compound , which suggests it may have good bioavailability
Result of Action
The primary result of this compound’s action is the staining of targeted proteins. In histopathology, this compound is used as a counterstain after hematoxylin and before methylene blue . It provides contrast to nuclear stains, thereby enhancing the visualization of cellular structures .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling this compound . Furthermore, this compound is moisture sensitive , suggesting that humidity could impact its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Eosin is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . It stains these compounds dark red or pink as a result of the actions of bromine on this compound . This property of this compound allows it to interact with various enzymes, proteins, and other biomolecules, influencing their biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In histology, tissue stained with haematoxylin and this compound shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . This compound also stains red blood cells intensely red . These staining properties of this compound indicate its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through its potential as an electron transfer agent . This property allows this compound to participate in various chemical reactions, influencing the behavior of biomolecules at the molecular level. It can also bind to biomolecules, leading to changes in their structure and function, which can result in changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. As an organic dye, this compound’s uses are expanding significantly in the context of photocatalysis . It acts as an energy transfer agent and there is growing interest in its potential as an electron transfer agent . This indicates that this compound can interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
Its solubility in alcohol and acetic acid suggests that it may interact with various transporters or binding proteins within cells
Subcellular Localization
Given its staining properties, it is likely that this compound localizes to areas of the cell where eosinophilic compounds, like certain proteins, are present
Preparation Methods
Eosin can be synthesized through the bromination of fluorescein. The two most common forms of this compound are this compound Y and this compound B. This compound Y is a tetrabromo derivative of fluorescein, while this compound B is a dibromo dinitro derivative of fluorescein . The synthetic route involves the reaction of fluorescein with bromine in the presence of a suitable solvent . Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Eosin undergoes various types of chemical reactions, including:
Reduction: This compound can be reduced under certain conditions, often involving electron transfer agents.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include visible light for photoredox catalysis, electron transfer agents, and nucleophiles . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Eosin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Eosin is similar to other fluorescent dyes, such as fluorescein and rhodamine. this compound is unique in its ability to act as both an energy transfer agent and an electron transfer agent . This dual functionality makes this compound a versatile compound in both synthetic chemistry and biological applications . Similar compounds include:
Fluorescein: A precursor to this compound, used in various staining and labeling applications.
Rhodamine: Another fluorescent dye used in microscopy and flow cytometry.
This compound’s unique properties, such as its ability to bind to basic compounds and its dual functionality as a photosensitizer and electron transfer agent, distinguish it from these similar compounds .
Properties
CAS No. |
548-26-5 |
|---|---|
Molecular Formula |
C20H6Br4Na2O5 |
Molecular Weight |
691.9 g/mol |
IUPAC Name |
disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
SEACYXSIPDVVMV-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
melting_point |
572 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
152-75-0 17372-87-1 |
physical_description |
Eosin is a red crystalline powder. (NTP, 1992) |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
greater than or equal to 100 mg/mL at 70° F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid Red 87 C.I. Acid Red 87 Eosin Eosin (yellowish) (free acid) Eosin Y Eosine Eosine Yellowish Eosine Yellowish-(YS) Eosine Yellowish-(YS), Dipotassium Salt Eosine Yellowish-(YS), Potassium, Sodium Salt Tetrabromofluorescein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)
![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)


![7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B542633.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)
![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)
![8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B543313.png)


![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)
![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)
![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
